8-Bromo-2-ethylsulfanyl-3,6-dimethyl-chromen-4-one
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Overview
Description
8-Bromo-2-ethylsulfanyl-3,6-dimethyl-chromen-4-one is a brominated chromone derivative with potential applications in various scientific fields. This compound features a bromine atom at the 8-position, an ethylsulfanyl group at the 2-position, and methyl groups at the 3 and 6 positions of the chromen-4-one core structure.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-ethylsulfanyl-3,6-dimethyl-chromen-4-one as the starting material.
Bromination Reaction: The bromination step involves the addition of bromine (Br2) in the presence of a suitable solvent, such as dichloromethane (DCM), under controlled temperature conditions.
Purification: The product is then purified using techniques like recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is produced in batches to ensure quality control and consistency.
Scale-Up: The reaction conditions are optimized for large-scale production, including the use of industrial reactors and automated systems for precise control of reaction parameters.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the bromine position, with nucleophiles like sodium iodide (NaI) or potassium fluoride (KF).
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, in aqueous or organic solvents.
Reduction: LiAlH4, NaBH4, in solvents like ether or THF.
Substitution: NaI, KF, in polar aprotic solvents like DMSO or acetonitrile.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, depending on the extent of oxidation.
Reduction Products: Reduced forms of the compound, often leading to the formation of alcohols or other reduced derivatives.
Substitution Products: Substituted derivatives where the bromine atom is replaced by other nucleophiles.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions with biomolecules. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways, which may include:
Enzyme Inhibition: Inhibition of certain enzymes involved in inflammatory or cancerous processes.
Receptor Binding: Binding to specific receptors on cell surfaces, leading to downstream signaling events.
Pathway Modulation: Modulation of biochemical pathways that are crucial for cell survival and proliferation.
Comparison with Similar Compounds
8-Bromo-2-methyl-chromen-4-one
2-Ethylsulfanyl-3,6-dimethyl-chromen-4-one
8-Bromo-2-ethyl-chromen-4-one
Uniqueness: 8-Bromo-2-ethylsulfanyl-3,6-dimethyl-chromen-4-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for innovation in drug discovery, chemical synthesis, and industrial applications.
Properties
IUPAC Name |
8-bromo-2-ethylsulfanyl-3,6-dimethylchromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrO2S/c1-4-17-13-8(3)11(15)9-5-7(2)6-10(14)12(9)16-13/h5-6H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFGWNJSWAGSRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C(=O)C2=C(O1)C(=CC(=C2)C)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrO2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.21 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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